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Compound of Interest

Compound Name: mG2N001

Cat. No.: B12378061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of mG2N001, a potent and selective negative allosteric modulator (NAM) of the

metabotropic glutamate receptor 2 (mGluR2). The information presented herein is intended to

support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties
mG2N001, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-

dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with

properties suitable for a central nervous system (CNS) positron emission tomography (PET)

tracer.[1][2][3][4] Its key physicochemical data are summarized in the tables below.
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Property Value Reference

Chemical Name

5-(2-Fluoro-4-

[11C]methoxyphenyl)-2,2-

dimethyl-3,4-dihydro-2H-

pyrano[2,3-b]pyridine-7-

carboxamide

[2][3][4]

Molecular Formula
C22H19FN2O3 (for the

unlabeled compound)
[2]

Mechanism of Action
Negative Allosteric Modulator

(NAM) of mGluR2
[5][6][7]

Biological Target
Metabotropic glutamate

receptor 2 (mGluR2)
[5][6][7]

Pharmacological Parameters Value Reference

IC50 93 nM [5][6][7]

Ki 63 nM [2][5][6][7]

Physicochemical

Characteristics
Value Reference

cLogP 4.25 [2]

LogD7.4 2.94 [2]

Rat Plasma Stability (60 min) 94.5% [2]

Rat Liver Microsome Stability

(60 min)
47.8% [2]

Molar Activity ([11C]mG2N001) 212 ± 76 GBq/μmol [2][3][4]

Radiochemical Purity

([11C]mG2N001)
>99% [2][3][4]
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Experimental Protocols
The following sections detail the methodologies used to determine the key physicochemical

and pharmacological properties of mG2N001.

1. mGluR2 Negative Allosteric Modulator (NAM) Activity Assay:

The functional activity of mG2N001 as an mGluR2 NAM was determined using a cAMP

GloSensor assay in CHO cells expressing recombinant human mGluR2.[2] This assay

measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.[2]

The IC50 value was determined in the presence of an EC80 concentration of L-glutamate (100

μM).[2]

2. Radioligand Binding Assay for Ki Determination:

The binding affinity (Ki) of mG2N001 for mGluR2 was likely determined through a competitive

binding assay using a radiolabeled ligand for mGluR2. While the specific protocol for

mG2N001 is not detailed in the provided results, a standard approach involves incubating the

mGluR2-expressing membranes with a known concentration of the radioligand and varying

concentrations of the competitor compound (mG2N001). The concentration of mG2N001 that

displaces 50% of the radioligand is used to calculate the Ki value.

3. Lipophilicity Measurement (LogD7.4):

The lipophilicity of mG2N001 was determined using the "shake flask method".[2] This involves

partitioning the compound between n-octanol and a phosphate buffer at pH 7.4. The logarithm

of the ratio of the concentration of the compound in the octanol phase to its concentration in the

aqueous phase provides the LogD7.4 value.[2]

4. In Vitro Stability Assays:

Plasma Stability: mG2N001 was incubated with rat plasma for 60 minutes to assess its

stability. The percentage of the compound remaining after the incubation period was

determined by analytical methods such as HPLC.[2]

Liver Microsome Stability: The metabolic stability of mG2N001 was evaluated by incubating

it with rat liver microsomes for 60 minutes. The remaining percentage of the parent
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compound was quantified to determine its stability.[2]

5. Synthesis and Characterization of [11C]mG2N001:

The radiolabeled form of mG2N001, [11C]mG2N001, was synthesized via the O-

[11C]methylation of its phenol precursor.[2][3][4] The molar activity and radiochemical purity

were determined using analytical techniques such as radio-HPLC.[2]

Signaling Pathway and Mechanism of Action
mG2N001 acts as a negative allosteric modulator of the mGluR2 receptor. Glutamate, the

primary excitatory neurotransmitter in the central nervous system, activates mGluR2, which is a

G-protein coupled receptor (GPCR).[1][8] Activation of mGluR2 leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1] As a NAM, mG2N001
binds to a site on the mGluR2 receptor that is distinct from the glutamate binding site and

reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its

potential therapeutic applications in neuropsychiatric disorders.[2][3][4]
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Caption: Signaling pathway of mG2N001 as a negative allosteric modulator of mGluR2.

Experimental Workflow for PET Imaging
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The development of [11C]mG2N001 as a PET imaging ligand involves several key steps, from

synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and

quantification of mGluR2 in the brain.[2][3][4]
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Caption: Experimental workflow for the synthesis and in vivo evaluation of [11C]mG2N001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12378061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

